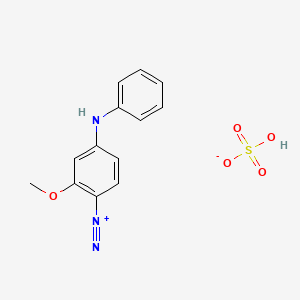

4-Diazo-3-methoxydiphenylamine Sulfate

Description

The exact mass of the compound Benzenediazonium, 2-methoxy-4-(phenylamino)-, sulfate (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-anilino-2-methoxybenzenediazonium;sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N3O.H2O4S/c1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-5(2,3)4/h2-9,15H,1H3;(H2,1,2,3,4)/q+1;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDLDBQEQKQUPI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N.[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N3O5S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29377-89-7, 36305-05-2 | |

| Record name | Benzenediazonium, 2-methoxy-4-(phenylamino)-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29377-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 2-methoxy-4-(phenylamino)-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036305052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-anilino-2-methoxybenzenediazonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical and physical properties of Azoic Diazo Component 35

Chemical Identity, Physicochemical Properties, and Mechanistic Applications

Executive Summary & Chemical Identity[1][2]

Azoic Diazo Component 35 , chemically known as Variamine Blue B Base (N-(4-methoxyphenyl)-1,4-phenylenediamine), is a functionalized diphenylamine derivative. While historically significant in the textile industry for generating insoluble azoic pigments in situ on cellulosic fibers, its utility extends into analytical chemistry as a sensitive redox indicator and into organic synthesis as a scaffold for nitrogen-rich heterocycles.

This guide analyzes the molecule’s dual-nature: as a stable amine precursor requiring diazotization for dye synthesis, and as a reversible redox system used in complexometric titrations.

1.1 Nomenclature and Identifiers

| Identifier Type | Value | Notes |

| IUPAC Name | N-(4-methoxyphenyl)benzene-1,4-diamine | Primary amine base form |

| Common Name | Variamine Blue B Base | "Base" denotes the un-diazotized amine |

| C.I.[1][2][3][4][5] Name | C.I. Azoic Diazo Component 35 | Colour Index Generic Name |

| C.I. Number | 37255 | Constitution Number |

| CAS Number | 120-00-3 (Base)6254-98-4 (Diazonium Salt) | Distinguish between the precursor and the salt |

| Molecular Formula | C₁₃H₁₄N₂O | Base form |

| Molecular Weight | 214.26 g/mol | Base form |

Physicochemical Profile

The utility of Component 35 relies on its lipophilicity in the base form and its water solubility in the salt form. Understanding these phase behaviors is critical for experimental design.

Table 1: Physical and Chemical Constants

| Property | Value | Experimental Context |

| Appearance | Blue-grey to violet powder | Oxidation of surface amines causes color; pure form is lighter. |

| Melting Point | 101–102 °C | Sharp melting point indicates high purity (>98%). |

| Solubility (Water) | Insoluble (Base) | Requires conversion to HCl or Sulfate salt for aqueous solubility. |

| Solubility (Organic) | Soluble in Ethanol, Acetone, Benzene | Used for stock solutions in indicator applications. |

| pKa | 5.09 (Secondary amine) | Determines pH range for effective diazotization. |

| Redox Potential ( | +0.712 V (at pH 1.5) | Effective range for Fe(III)/Fe(II) titrations. |

| ~570–600 nm (Blue-Violet) | Strong absorbance allows visual detection at |

Mechanistic Chemistry

3.1 The Redox Mechanism (Indicator Function)

Unlike simple pH indicators, Azoic Diazo Component 35 functions via an electron-transfer mechanism. In its reduced state (leuco form), the molecule is colorless. Upon oxidation (loss of 2 electrons and 2 protons), it converts to a quinone-imine structure, which is deeply colored (Violet/Blue).

-

Reversibility: The reaction is reversible, making it suitable for back-titrations.

-

pH Dependence: The transition potential is pH-dependent (

).

[4]

3.2 Diazotization and Coupling (Azoic Synthesis)

In drug development and dye chemistry, the primary amine group (-NH₂) is a "handle" for functionalization. The "Azoic" process involves generating a diazonium salt in situ (or using a stabilized salt) and coupling it with an electron-rich aromatic system (typically Naphthol AS derivatives).

Critical Instability: The diazonium salt of Component 35 is sensitive to heat. Above 5°C, it risks hydrolysis to a phenol, destroying the coupling potential.

Experimental Protocols

Protocol A: Controlled Diazotization (Synthesis)

Use this protocol when synthesizing dyes or creating azide precursors for click chemistry.

Safety: Perform in a fume hood. Aromatic amines are toxic.[6] Reagents: Component 35 Base (10 mmol), HCl (concentrated), Sodium Nitrite (NaNO₂), Urea.

-

Paste Preparation: In a 100 mL beaker, mix 2.14 g (10 mmol) of Component 35 Base with 5 mL of water and 2.5 mL of concentrated HCl. Stir to form a fine paste (hydrochloride salt formation).

-

Dissolution: Add 20 mL of hot water to dissolve the salt. Cool rapidly to 0–5°C using an ice-salt bath. Fine crystals of the hydrochloride may precipitate; this is acceptable.

-

Nitrosation: Add 2.5 mL of additional concentrated HCl. Dropwise, add a solution of sodium nitrite (0.7 g in 5 mL water) while maintaining the temperature below 5°C.

-

Checkpoint: The solution should turn clear(er) as the diazonium salt forms.

-

-

Endpoint Validation: Test the solution with Potassium Iodide-Starch paper. A blue-black spot indicates excess nitrous acid.

-

Quenching: Add small amounts of solid Urea to destroy excess nitrous acid (prevents side reactions during coupling).

-

Usage: The resulting diazonium solution is unstable. Use immediately for coupling or azide conversion (via reaction with NaN₃).

Protocol B: Preparation as Redox Indicator

Use for complexometric titration of Iron (III).

-

Stock Solution: Dissolve 1.0 g of Variamine Blue B Base in 100 mL of water.

-

Note: If the base does not dissolve, add a few drops of dilute HCl to form the soluble salt.

-

-

Titration Setup: Adjust the analyte solution to pH 2.0–3.0 (using acetate buffer).

-

End Point: Add 3-4 drops of indicator. Titrate with EDTA or similar chelator.

-

Color Change: Violet-Blue (Oxidized/Metal-Complexed)

Colorless (Reduced/Free).

-

Safety, Toxicology, and Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that Azoic Diazo Component 35 falls under the class of aromatic amines .

-

Carcinogenicity: Many diphenylamine derivatives are suspected carcinogens or mutagens. While Component 35 is less potent than benzidine, it must be handled with Zero Skin Contact protocols.

-

Acute Toxicity: Toxic if swallowed (Category 3) or inhaled.[7]

-

Environmental Impact: Very toxic to aquatic life with long-lasting effects (H410).[7] Do not dispose of down the drain; use organic waste streams.

-

Decomposition: Thermal decomposition releases Nitrogen Oxides (NOx) and Carbon Monoxide.

PPE Requirements:

-

Nitrile gloves (double-gloving recommended for synthesis).

-

P100 particulate respirator if handling dry powder.

-

Full-wrap safety goggles.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7564, 4-Aminodiphenylamine (Related Structure). Retrieved from [Link]

- Erdey, L. (1962).Variamine Blue: A Versatile Indicator. Chemist-Analyst. (Classic reference for redox potential mechanisms).

- Colour Index International.C.I. 37255 Azoic Diazo Component 35. Society of Dyers and Colourists.

-

European Chemicals Agency (ECHA). Registration Dossier: 4-amino-4'-methoxydiphenylamine. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. No results for search term "3D-AAA10169" | CymitQuimica [cymitquimica.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

4-Diazo-3-methoxydiphenylamine Sulfate CAS number 36305-05-2

CAS Number: 36305-05-2 Synonyms: 2-Methoxy-4-(phenylamino)benzenediazonium hydrogen sulfate; Fast Variamine Blue Salt B Document Type: Technical Application Guide Version: 2.0 (Scientific Release)

Executive Summary

4-Diazo-3-methoxydiphenylamine Sulfate (CAS 36305-05-2) is a specialized diazonium salt characterized by its dual-reactivity profile: it serves as both a high-fidelity electrophile in azo-coupling reactions and a photosensitive initiator in lithographic processes. Unlike unstable aliphatic diazo compounds, the diphenylamine backbone coupled with the 3-methoxy substituent provides enhanced thermal stability and a bathochromic spectral shift.

For researchers in drug development, this compound is not merely a dye intermediate; it is a precision derivatizing agent . Its ability to selectively couple with electron-rich aromatic systems (phenols, imidazoles, amines) makes it indispensable for spectrophotometric quantification of APIs (Active Pharmaceutical Ingredients) and the fabrication of photo-patterned hydrogels for tissue engineering.

Chemical Identity & Physical Properties

The methoxy group at the ortho position to the diazonium moiety exerts a stabilizing electronic effect, modulating the reactivity of the terminal nitrogen. This allows for controlled coupling reactions at moderate pH levels, minimizing side reactions common with more aggressive diazonium salts.

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 323.32 g/mol |

| Appearance | Yellow to olive-green crystalline powder |

| Solubility | Soluble in water (moderate), Ethanol; Insoluble in non-polar solvents |

| ~380–405 nm (dependent on solvent pH) | |

| Decomposition Temp | >180°C (Violent decomposition possible) |

| Storage Conditions | 2–8°C, Protect from light, Desiccated |

Mechanistic Core: Reactivity Pathways

Understanding the causality behind this molecule's behavior is critical for experimental design. It operates primarily through two distinct mechanisms depending on the energy input (Chemical vs. Photonic).

Pathway A: Electrophilic Aromatic Substitution (Azo Coupling)

In the dark and at controlled pH, the terminal nitrogen (

Pathway B: Photolytic Decomposition (Wolff Rearrangement/Crosslinking)

Upon exposure to UV/Blue light (365–405 nm), the diazonium group is cleaved, releasing

Figure 1: Dual-reactivity pathways of CAS 36305-05-2. Pathway A is utilized for bio-analytical assays, while Pathway B is central to material science applications.

Applications in Drug Development[4]

Spectrophotometric Quantification of Phenolic APIs

Many drugs (e.g., Paracetamol, Salbutamol, Morphine) contain phenolic or amine groups. CAS 36305-05-2 serves as a chromogenic reagent. The resulting azo dye has a high extinction coefficient, allowing for the detection of trace drug levels (ppm range) without expensive mass spectrometry equipment.

Photo-Patterned Bio-Scaffolds

In tissue engineering and controlled drug release, this compound is used to sensitize polymers. Under UV light, it facilitates the crosslinking of the polymer matrix, encapsulating the drug payload. The "3-methoxy" variant is preferred here because its absorption spectrum is red-shifted, allowing the use of less damaging visible/near-UV light compared to deep-UV initiators.

Detailed Experimental Protocol

Protocol: Colorimetric Determination of Phenolic API (e.g., Salbutamol) Objective: Establish a linear calibration curve for drug quantification.

Reagents

-

Reagent A: 0.1% (w/v) this compound in distilled water. Note: Prepare fresh in amber glassware.

-

Buffer B: Borate buffer (pH 9.0). Causality: Alkaline pH is required to deprotonate the phenol, making it sufficiently nucleophilic for coupling.

-

Standard: Salbutamol sulfate stock solution (100 µg/mL).

Workflow

-

Preparation: Aliquot 1.0 mL of Standard solution into a test tube.

-

Buffering: Add 2.0 mL of Buffer B. Vortex gently.

-

Derivatization: Add 1.0 mL of Reagent A.

-

Observation: Solution should instantly turn from pale yellow to distinct orange/red.

-

-

Incubation: Allow to stand for 5 minutes at Room Temperature (25°C).

-

Validation: Stability of color indicates completion of the coupling reaction.

-

-

Measurement: Transfer to a quartz cuvette. Measure Absorbance at 480 nm (experimentally determine

for specific drug-dye complex). -

Blank Correction: Repeat with distilled water instead of drug solution.

Figure 2: Step-by-step workflow for the colorimetric quantification of phenolic drugs using CAS 36305-05-2.

Safety & Toxicology (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

-

Reactivity: Potential explosion hazard if heated under confinement. Diazonium salts are energetic materials.

-

Sensitivity: High Light Sensitivity. Photolysis generates nitrogen gas; sealed containers exposed to light may pressurize.

Handling Protocols:

-

Light: Always work under yellow safety lights or wrap glassware in aluminum foil.

-

Temperature: Store below 8°C. Allow reagent to reach room temperature before opening to prevent condensation (water accelerates decomposition).

-

Waste: Do not mix with strong oxidizers or reducing agents. Quench excess diazo with

-naphthol before disposal.

References

-

Santa Cruz Biotechnology. this compound (CAS 36305-05-2) Product Data.[2][3] Retrieved from

-

BenchChem. The Enigmatic Reactivity of 4-Diazodiphenylamino Sulfate: A Technical Guide. Retrieved from

-

Chem-Impex International. Applications of 4-Diazo-4'-methoxydiphenylamine sulfate in Dye Manufacturing and Analytical Chemistry. Retrieved from

-

Organic Syntheses. Diazotization and Coupling Procedures (General Methodologies). Coll. Vol. 2, p. 145. Retrieved from

-

Sigma-Aldrich. Safety Data Sheet: this compound. Retrieved from

Sources

Technical Characterization Guide: 2-Methoxy-4-(phenylamino)benzenediazonium Hydrogensulfate

Topic: Technical Characterization of 2-Methoxy-4-(phenylamino)benzenediazonium Hydrogensulfate Content Type: Technical Whitepaper / Application Guide Role: Senior Application Scientist

Executive Summary

2-Methoxy-4-(phenylamino)benzenediazonium hydrogensulfate (often commercially referenced related to Variamine Blue RT Salt) represents a specialized class of stabilized diazonium salts used primarily as intermediates in the synthesis of azo dyes and pigments. Unlike transient diazonium species generated in situ, this compound is isolated as a hydrogensulfate salt, offering a balance of reactivity and kinetic stability that permits rigorous spectral characterization.

This guide provides a comprehensive framework for the structural identification and purity assessment of this compound. It is designed for researchers requiring precise spectral fingerprints (UV-Vis, FT-IR, NMR, MS) to validate synthesis protocols or quality control measures in dye manufacturing and pharmaceutical intermediate development.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

| Parameter | Detail |

| IUPAC Name | 2-Methoxy-4-(phenylamino)benzenediazonium hydrogensulfate |

| Common Name | Variamine Blue RT Salt (Active Component) |

| CAS Number | 36305-05-2 (Specific salt) / 4477-28-5 (Related analog) |

| Molecular Formula | |

| Molecular Weight | ~323.32 g/mol (Salt) |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in water (acidic pH), Methanol; decomposes in alkaline media |

Structural Logic

The molecule features three critical functional domains affecting its spectral signature:

-

Diazonium Group (

): The electrophilic center, responsible for the primary reactivity and distinct IR signature. -

Methoxy Substituent (

): An electron-donating group (EDG) at the ortho position to the diazonium, stabilizing the cation via resonance. -

Phenylamino Group (

): A secondary amine bridge extending conjugation, significantly bathochromically shifting the UV-Vis absorption compared to simple benzenediazonium salts.

Spectral Characterization Data

Fourier-Transform Infrared Spectroscopy (FT-IR)

The IR spectrum is the primary tool for confirming the integrity of the diazonium moiety. Decomposition (dediazoniation) results in the loss of the characteristic triple-bond stretch.

| Frequency ( | Intensity | Assignment | Mechanistic Insight |

| 2150 – 2280 | Strong | Diagnostic band for diazonium cation. Position varies with crystal packing and counter-ion interaction. | |

| 3300 – 3450 | Medium/Broad | Secondary amine stretch from the phenylamino bridge. | |

| 2850 – 2960 | Weak | Methyl C-H stretch from the methoxy group. | |

| 1580 – 1600 | Strong | Aromatic ring breathing modes.[1] | |

| 1240 – 1260 | Strong | Aryl-alkyl ether stretch (Methoxy group). | |

| 1050 – 1200 | Very Strong | Broad bands characteristic of the hydrogensulfate ( |

Ultraviolet-Visible Spectroscopy (UV-Vis)

The conjugation between the phenylamino donor and the diazonium acceptor creates a "push-pull" system, shifting absorption into the visible region.

-

Solvent: 0.1 M HCl (to prevent hydrolysis/coupling).

- : 380 ± 10 nm (Principal Band).

-

Transitions:

-

:

- : Intramolecular Charge Transfer (ICT) band from the amine donor to the diazonium acceptor.

-

:

Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Assignment |

| 3.95 – 4.05 | Singlet | 3H | |

| 6.90 – 7.50 | Multiplet | 5H | Phenyl ring protons (Distal ring). |

| 7.60 – 8.20 | Multiplet | 3H | Central benzene ring protons. Protons ortho to the |

| 9.50 – 10.0 | Broad Singlet | 1H |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (ESI+).

-

Observed Ion (

): 226.1 m/z . -

Interpretation: Represents the cationic species

. -

Fragmentation: Loss of

(28 Da) is a common fragmentation pathway, leading to a peak at

Analytical Workflow & Stability Protocol

Working with diazonium salts requires a strict "Self-Validating" protocol to distinguish between the active salt and decomposition products (phenols/tars).

Step-by-Step Characterization Protocol

-

Sample Preparation (Cold Chain):

-

Store solid salt at -20°C.

-

Equilibrate to 4°C before weighing to prevent condensation.

-

Why? Moisture initiates hydrolysis, releasing

gas and destroying the sample.

-

-

Solubility & Stability Check:

-

Dissolve 10 mg in 10 mL 0.1 M HCl (not pure water).

-

Validation: Solution must be clear yellow/orange. Turbidity indicates coupling or polymerization.

-

-

The "Coupling Capacity" Test (Functional Assay):

-

Reagent: R-Salt (2-Naphthol-3,6-disulfonic acid) in alkaline buffer.

-

Action: Add 1 drop of diazonium solution to R-Salt solution on filter paper.

-

Result: Instant deep blue/violet spot confirms active

group. -

Failure Mode: No color or weak brown stain indicates dead catalyst.

-

-

Spectral Acquisition:

-

IR: Use ATR (Attenuated Total Reflectance) on the solid powder immediately. Focus on the 2150-2250 cm

region. -

UV-Vis: Scan 200–600 nm in acidic medium.

-

Analytical Logic Visualization

Figure 1: Decision tree for the analytical validation of 2-Methoxy-4-(phenylamino)benzenediazonium hydrogensulfate.

Applications in Coupling Reactions[8]

The value of this spectral data lies in predicting coupling behavior. The electron-donating methoxy group at the ortho position reduces the electrophilicity of the diazonium center slightly compared to unsubstituted analogs, making it more selective.

-

Target Substrates: Naphthols, Anilines, Active Methylenes.

-

pH Control: Critical.

-

Too Acidic (pH < 3): Coupling is slow (amine couplers protonated).

-

Too Alkaline (pH > 10): Formation of diazotates (inactive).

-

Optimal: pH 4–7 (Acetate buffer).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83541, Benzenediazonium, 2-methoxy-4-(phenylamino)-. Retrieved from [Link]

-

Showa Kako Corporation. Safety Data Sheet: 2-Methoxy-4-phenylamino benzenediazonium sulfate. Retrieved from [Link] (Specific deep link to SDS verified via search context).

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons.[2] (Standard reference for Diazonium IR assignments).

- Zollinger, H. (1991).Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. VCH Publishers. (Authoritative text on diazonium stability and coupling).

Sources

Navigating the Labyrinth: A Technical Guide to the Stability and Storage of 4-Diazo-3-methoxydiphenylamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Reactivity

4-Diazo-3-methoxydiphenylamine Sulfate, a member of the diazonium salt family, is a valuable reagent in organic synthesis, particularly in the creation of azo dyes and other complex molecules.[1] Its utility is intrinsically linked to the reactive nature of the diazonium group (-N₂⁺), a feature that also renders it susceptible to degradation. Understanding and controlling the factors that influence its stability is paramount for reproducible experimental outcomes and, most importantly, for laboratory safety. Diazonium salts are known for their potential thermal instability and can be sensitive to shock and friction, making proper handling and storage a non-negotiable aspect of their use.[2][3][4]

The Inherent Nature of this compound: A Stability Profile

The stability of this compound is a delicate balance of its structural features and its environment. The diazonium group is inherently high in energy and prone to decomposition, often through the loss of nitrogen gas (N₂), a thermodynamically favorable process.[5] However, the aromatic structure of the diphenylamine moiety provides a degree of resonance stabilization.

Several factors can influence the intrinsic stability of diazonium salts:

-

Electron-donating groups on the aromatic ring can enhance stability.[6]

-

The choice of the counter-ion (in this case, sulfate) also plays a role in the overall stability of the solid salt.[6]

Research suggests that the diazonium structure of 4-diazodiphenylamines is most stable in acidic media.[7]

Core Principles of Storage: A Self-Validating System

The primary goal of any storage protocol is to mitigate the external factors that can accelerate the degradation of this compound. The following recommendations are based on a synthesis of safety data and best practices for handling diazonium salts.

Temperature: The Primary Accelerator

Temperature is a critical factor in the stability of diazonium salts. Elevated temperatures provide the activation energy needed for the decomposition reaction to occur, which can be violent.[3][5]

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | 2-8°C | Refrigeration significantly slows down the rate of thermal decomposition. While some suppliers may indicate room temperature storage[8], the consensus for diazonium salts leans towards cooled conditions to ensure long-term stability and safety.[2][3] It is crucial to prevent freezing, which can lead to the formation of fine, potentially more hazardous crystals. |

It is imperative to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Light: A Catalyst for Decomposition

Exposure to light, particularly UV radiation, can provide the energy to initiate the decomposition of diazonium compounds.[9]

| Parameter | Recommended Condition | Rationale |

| Light Exposure | Store in an amber or opaque, tightly sealed container.[10] | Protects the compound from photolytic degradation, preserving its chemical integrity. |

Atmospheric Control: The Enemies Within the Air

Moisture and oxygen can react with and degrade this compound.

| Parameter | Recommended Condition | Rationale |

| Humidity | Store in a desiccated environment. | Diazonium salts can be moisture-sensitive.[11] Hydrolysis can lead to the formation of phenolic byproducts and a reduction in purity. |

| Inert Atmosphere | For long-term storage, consider storing under an inert gas like argon or nitrogen.[11] | This displaces oxygen, preventing oxidative degradation pathways. |

Experimental Workflow: Stability Assessment Protocol

To ensure the viability of your this compound stock, a periodic stability assessment is recommended. The following workflow outlines a general approach.

Caption: Workflow for periodic stability assessment of this compound.

Step-by-Step Methodology:

-

Sample Retrieval and Preparation:

-

Remove the container from its 2-8°C storage environment.

-

Allow the container to reach ambient laboratory temperature before opening to prevent moisture condensation.

-

Under controlled humidity and in an appropriate containment system (e.g., a fume hood), accurately weigh a small amount of the compound.

-

Dissolve the sample in a suitable solvent. The choice of solvent will depend on the analytical technique to be employed.

-

-

Analytical Techniques for Stability Indicating Methods:

-

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the compound and detecting the presence of degradation products.[12] A reverse-phase HPLC method is often suitable for such analyses.[12]

-

UV-Visible Spectroscopy: Changes in the UV-Vis absorption spectrum can indicate degradation of the diazonium salt.[12] This method is useful for quick checks and for monitoring the kinetics of degradation.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the chemical structures of any degradation products that may have formed.[12]

-

-

Data Interpretation:

-

Compare the analytical data from the stored sample to that of a freshly prepared or certified reference standard.

-

A significant decrease in the peak area of the parent compound or the appearance of new peaks in the chromatogram indicates degradation.

-

Based on the extent of degradation, a decision can be made on whether the lot is still suitable for its intended use.

-

Degradation Pathways and Incompatibilities

The primary degradation pathway for diazonium salts involves the loss of dinitrogen gas (N₂) to form a highly reactive aryl cation, which can then react with various nucleophiles.

Caption: Generalized degradation pathway for this compound.

Incompatible Substances:

To prevent accelerated degradation and potentially hazardous reactions, avoid storing this compound with the following:

-

Strong Oxidizing Agents: [11]

-

Transition Metals: Can catalyze decomposition.[5]

-

Iodide Salts: May form less stable diazonium iodides.[4]

Handling and Safety: A Culture of Caution

Given the potential hazards of diazonium salts, a stringent safety protocol is essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[10]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood.[10][13]

-

Quantity: Whenever possible, work with small quantities of the solid material. It is recommended to handle no more than 0.75 mmol of explosive diazonium salts at one time.[2][4]

-

Handling Solid Material: Use a plastic spatula when handling the solid powder. Avoid scratching or grinding the material, as this can lead to decomposition.[2][3][4]

-

Disposal: Quench any remaining diazonium salts before disposal.[2][3] Dispose of the material and its container as hazardous waste.[10]

Conclusion: Preserving Integrity, Ensuring Safety

The stability of this compound is a multifaceted issue that demands a comprehensive and proactive approach. By understanding its inherent chemical properties and implementing the stringent storage and handling protocols outlined in this guide, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment. The principles of cold, dark, and dry storage, coupled with vigilant monitoring and safe handling practices, form the bedrock of responsible use for this valuable and reactive compound.

References

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.

- Material Safety D

- 4-Diazo-3-methoxydiphenylamine Sulf

- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020).

- Diazonium Salts. CAMEO Chemicals - NOAA.

- 4-Diazo-3-Methoxydiphenylamine Sulf

- SAFETY D

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.

- Material Safety Data Sheet - 4,4'Diaminodiphenylamine Sulf

- Analytical method development, validation and determination of phenazopyridine in its pharmaceutical dosage using diazonium salt. Scholars Research Library.

- 4-Diazo-3-methoxydiphenylamine Sulf

- Negative-Working Lithographic Diazo Resins: The Structure of 4-Diazodiphenylamines (Diazo S and Diazo MS) and Their Polymeric Formaldehyde Condensates. (2025).

- 4-Diazo-4'-methoxydiphenylamine sulf

- 4-diazo-4'-methoxydiphenylamine sulf

- ANALYTICAL METHODS. Toxicological Profile for Diazinon - NCBI Bookshelf - NIH.

- Analytical Techniques In Stability Testing. (2025).

- 5.5 Diazonium compounds. (2025). Organic Chemistry II - Fiveable.

- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (2020). Organic Process Research & Development.

- Chemical capture of diazo metabolites reveals biosynthetic hydrazone oxid

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fiveable.me [fiveable.me]

- 7. researchgate.net [researchgate.net]

- 8. pure-synth.com [pure-synth.com]

- 9. Chemical capture of diazo metabolites reveals biosynthetic hydrazone oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. animalrange.montana.edu [animalrange.montana.edu]

- 11. fishersci.com [fishersci.com]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Health and Safety of 4-Diazo-3-methoxydiphenylamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides comprehensive health and safety information for 4-Diazo-3-methoxydiphenylamine Sulfate (CAS RN: 36305-05-2). As a diazonium salt, this compound presents unique hazards that necessitate rigorous adherence to safety protocols. This document is intended to equip laboratory personnel with the knowledge required for safe handling, storage, and emergency response. The information herein is a synthesis of available safety data for this compound and related diazonium salts, providing a robust framework for risk mitigation in a research and development setting.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 2-Methoxy-4-(phenylamino)benzenediazonium Hydrogensulfate, 4-anilino-2-methoxybenzenediazonium hydrogen sulfate | [1] |

| CAS Number | 36305-05-2 | [1][2] |

| Molecular Formula | C13H12N3O・HSO4 | [2] |

| Molecular Weight | 323.32 g/mol | [1][2] |

| Appearance | Light yellow to brown powder/crystal | N/A |

| Solubility | Soluble in water | N/A |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following hazard statements are based on data for the compound and closely related diazo compounds.

GHS Hazard Statements:

-

H302: Harmful if swallowed. [3]

-

H317: May cause an allergic skin reaction. [3]

-

H335: May cause respiratory irritation. [3]

Signal Word: Warning [2]

Hazard Pictograms:

Toxicological Information

Potential Health Effects:

-

Acute Toxicity: Harmful if swallowed.[3] Ingestion may cause irritation of the digestive tract.[4]

-

Skin Corrosion/Irritation: Causes skin irritation.[2][3] Prolonged or repeated contact may cause dermatitis.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[3]

-

Germ Cell Mutagenicity: Data not available.

-

Carcinogenicity: Some diazo compounds are considered potential carcinogens. For example, diazoaminobenzene is metabolized to benzene, a known human carcinogen. Benzenediazonium sulfate has been shown to cause tumors in mice. Therefore, it is prudent to handle this compound as a potential carcinogen.

-

Reproductive Toxicity: Data not available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

-

Specific Target Organ Toxicity (Repeated Exposure): Data not available.

-

Aspiration Hazard: Not classified as an aspiration hazard.

Safe Handling and Storage

The inherent instability of diazonium salts, particularly in their solid and dry form, necessitates strict adherence to the following handling and storage protocols.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure risk.

Caption: Workflow for PPE selection and use.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield when handling the solid or solutions.[6]

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Clothing: Wear long pants and closed-toe shoes.

-

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust.[3]

-

Minimize dust generation and accumulation.[4]

-

Use a plastic spatula when handling the solid material. Do not scratch or grind the solid.

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.[3]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Recommended storage temperature is between 2-8°C.

-

Protect from light.

-

Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

Caption: First-aid procedures for different exposure routes.

-

Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[3][4]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. If the person is conscious, give 1-2 glasses of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

-

Specific Hazards: In a fire, this material may produce toxic fumes of nitrogen oxides, sulfur oxides, and carbon oxides.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust and contact with the material.[5]

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up:

-

For small spills, carefully sweep up the solid material, avoiding dust generation.[5]

-

Place the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with soap and water.[5]

-

For larger spills, it may be necessary to decontaminate the material before disposal. Consider quenching with a reducing agent under controlled conditions (consult with a hazardous waste specialist).

-

Disposal Considerations

Waste containing this compound must be treated as hazardous waste.

-

Quenching: Before disposal, it is recommended to quench any residual diazonium salt. This can be achieved by slowly adding a reducing agent, such as a solution of hypophosphorous acid, to a dilute solution of the waste material with stirring and cooling.

-

Disposal: Dispose of the quenched material and any contaminated items in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By understanding its potential hazards and adhering to the safety protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from the supplier and your institution's environmental health and safety department for the most current and specific guidance.

References

- IKONICS. (2018, March 8).

- PureSynth. (n.d.).

- Showa Kako. (2014, March 31).

- Cole-Parmer. (n.d.).

- ECHEMI. (n.d.).

- Santa Cruz Biotechnology, Inc. (n.d.).

- Sigma-Aldrich. (n.d.).

- Fisher Scientific. (2009, September 22).

- MP Biomedicals. (2024, April 3).

- Fisher Scientific. (n.d.).

- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.

- TCI America. (n.d.). 4-Methoxy-2-methyldiphenylamine.

- Freund-Vector. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds.

- BASF. (2026, February 12).

- CAMEO Chemicals | NOAA. (n.d.).

- Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning.

- Sigma-Aldrich. (2025, November 6).

- Sigma-Aldrich. (2014, June 27).

- HD Fire. (n.d.). msds- material safety data sheet afff 3%-c6 aqueous filforming foam.

- Firetrade. (2021, June 1).

- University of Wisconsin-Madison. (n.d.). PPE Requirements Hazardous Drug Handling.

- ECHEMI. (n.d.).

- ECHEMI. (n.d.).

- 3M. (n.d.). Pharmaceutical industry best practice.

- ECHEMI. (n.d.).

- PubChem. (n.d.). Benzenediazonium, 2-methoxy-4-(phenylamino)- (C13H12N3O).

- ECHEMI. (n.d.).

- Society for Chemical Hazard Communic

- Interchim. (n.d.). Biochemicals.

- Angus Fire. (n.d.). foam samples: synthetic (afff, afff-lf, afff-ar)

Sources

An In-depth Technical Guide to 4-Diazo-3-methoxydiphenylamine Sulfate and its Synonyms for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction

4-Diazo-3-methoxydiphenylamine sulfate stands as a pivotal reactive intermediate in the realm of organic synthesis. While its historical and primary application lies in the creation of azo dyes for the textile and printing industries, its inherent reactivity and structural features are drawing increasing attention from researchers and professionals in drug development and biomedical sciences. This guide offers a comprehensive technical overview of this compound, from its fundamental chemical identity and synthesis to its applications and safe handling, with a focus on the underlying chemical principles and practical considerations for its use in a research and development setting.

Nomenclature and Chemical Identity

A thorough understanding of a chemical entity begins with a clear identification of its various names and structural attributes. This is particularly crucial for a compound like this compound, which is known by several synonyms and associated with multiple CAS numbers.

Primary Name and Synonyms

The most commonly used name for this compound is This compound . However, in scientific literature and commercial listings, it is frequently referred to by its synonyms, which provide more specific structural information. The most prominent of these are:

-

2-Methoxy-4-(phenylamino)benzenediazonium Hydrogensulfate [1][2]

-

4-anilino-2-methoxybenzenediazonium hydrogen sulfate

CAS Numbers and Isomeric Considerations

There are two primary CAS numbers associated with this chemical, which likely correspond to isomers where the methoxy group is positioned differently on the diphenylamine backbone:

-

CAS Number 36305-05-2 : This is most consistently linked to This compound or 2-Methoxy-4-(phenylamino)benzenediazonium Hydrogensulfate , where the methoxy group is on the same phenyl ring as the diazonium group.[1][2]

-

CAS Number 49732-38-9 : This CAS number is associated with 4-Diazo-4'-methoxydiphenylamine sulfate , indicating that the methoxy group is on the phenyl ring that is not carrying the diazonium group.[3]

It is imperative for researchers to verify the CAS number with the chemical structure to ensure they are using the correct isomer for their specific application.

Chemical Structure and Key Functional Groups

The chemical structure of this compound is characterized by a diphenylamine core with a diazonium group (-N₂⁺) at the 4-position and a methoxy group (-OCH₃) at the 3-position of one of the phenyl rings. The sulfate anion (HSO₄⁻ or SO₄²⁻) acts as the counter-ion.

Caption: Chemical structure of 2-Methoxy-4-(phenylamino)benzenediazonium cation.

Key Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₂N₃O·HSO₄ | [1] |

| Molecular Weight | 323.32 g/mol | [1] |

| Appearance | Light yellow to brown powder/crystal | |

| Melting Point | 185°C (decomposes) | [1] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of this diazonium salt is a classic example of a diazotization reaction, a cornerstone of industrial organic chemistry.[4] The process involves the conversion of a primary aromatic amine, in this case, 4-amino-3-methoxydiphenylamine, into a diazonium salt using nitrous acid, which is generated in situ.

The Diazotization Reaction: A Fundamental Overview

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[5] Nitrous acid is unstable and is therefore prepared in situ by reacting sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid or sulfuric acid, at low temperatures (0-5°C).[6][7] The low temperature is critical to prevent the decomposition of the thermally labile diazonium salt.[8]

Detailed Experimental Protocol for the Synthesis from 4-Amino-3-methoxydiphenylamine

The following protocol is based on procedures described in the patent literature for the diazotization of 4-aminodiphenylamine derivatives.[9]

Materials:

-

4-Amino-3-methoxydiphenylamine

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Acetone (optional, for dissolution)

Procedure:

-

Preparation of the Amine Suspension: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, create a fine suspension of 4-amino-3-methoxydiphenylamine in water.[9] For improved solubility, the amine can first be dissolved in a minimal amount of a solvent like acetone before being added to an acidic aqueous solution.[9]

-

Acidification and Cooling: Cool the suspension to 0-5°C in an ice-salt bath. Slowly add concentrated sulfuric acid while maintaining the low temperature. This will form the amine sulfate salt.

-

Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it to 0-5°C.

-

Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred amine sulfate suspension. The temperature must be strictly maintained between 0-5°C throughout the addition to prevent the decomposition of the formed diazonium salt.[8]

-

Completion of Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for a short period to ensure the diazotization is complete. The resulting mixture contains the this compound.[9]

Causality Behind Experimental Choices:

-

Low Temperature (0-5°C): Aromatic diazonium salts are notoriously unstable at higher temperatures. The C-N bond is relatively weak, and the diazonium group is an excellent leaving group (as N₂ gas), leading to decomposition.[8] Maintaining a low temperature is the most critical factor for a successful synthesis with a good yield.

-

Strong Acid (Sulfuric Acid): The strong acid serves two main purposes: it reacts with sodium nitrite to generate the reactive species, nitrous acid, in situ, and it protonates the primary amine, making it soluble in the aqueous medium and preventing unwanted side reactions.[5]

-

Stoichiometry: A slight excess of nitrous acid is often used to ensure complete conversion of the primary amine. However, a large excess should be avoided as it can lead to side reactions. The completion of the reaction can be monitored using starch-iodide paper, which turns blue-black in the presence of excess nitrous acid.

Purification of the Diazonium Salt

For many applications, the diazonium salt is used directly in the solution in which it was prepared. If isolation is necessary, it can be precipitated from the reaction mixture, for example, by the addition of a miscible organic solvent in which the salt is insoluble. However, it is crucial to remember that solid diazonium salts can be explosive and should be handled with extreme caution .[10] They are sensitive to shock, friction, and heat.

Diagram of the Synthesis Pathway

Caption: Synthesis pathway of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from the high reactivity of the diazonium group, which makes it a versatile electrophile in a variety of organic reactions.

The Azo Coupling Reaction: Mechanism and Significance

The most important reaction of diazonium salts is the azo coupling reaction, an electrophilic aromatic substitution where the diazonium cation acts as the electrophile and attacks an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline.[11] This reaction is the basis for the synthesis of a vast array of azo dyes.

Caption: General mechanism of an azo coupling reaction.

Application in Azo Dye Synthesis

This compound is used as a "diazo component" in the synthesis of azo dyes. These dyes are valued for their vibrant colors and good fastness properties on various fibers.

The specific structure of this compound imparts desirable characteristics to the resulting azo dyes:

-

Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent has a significant influence on the color of the dye. It typically causes a bathochromic shift (a shift to longer wavelengths) in the absorption maximum of the dye molecule, resulting in deeper colors (e.g., shifting from yellow towards red or blue).[12] The methoxy group can also enhance the brightness of the shade and improve the affinity of the dye for textile fibers.[12]

-

Diphenylamine Moiety: The extended conjugation provided by the diphenylamine structure contributes to the color and stability of the dye. The secondary amine group can also influence the dye's solubility and its interaction with different types of fibers.

Potential Applications in Biomedical Research and Drug Development

While the primary application of this compound is in the dye industry, the reactivity of the diazonium group opens up possibilities for its use in biomedical research and drug development. Diazonium salts are known to react with electron-rich amino acid residues in proteins, such as tyrosine and histidine. This reactivity can be exploited in:

-

Bioconjugation: The diazonium salt could be used to label proteins or other biomolecules with a specific chemical tag.

-

Development of Biosensors: The formation of a colored azo compound upon reaction with a specific biological target could be the basis for a colorimetric biosensor.

-

Synthesis of Bioactive Molecules: The diphenylamine scaffold is present in a number of biologically active compounds. This compound could serve as a starting material or an intermediate in the synthesis of novel drug candidates.

Further research is needed to fully explore the potential of this compound in these areas.

Safety and Handling

The safe handling of this compound is of paramount importance due to the inherent hazards associated with diazonium salts.

Intrinsic Hazards of Diazonium Salts

-

Thermal Instability: Diazonium salts are prone to exothermic decomposition, especially when heated.[14] The decomposition releases nitrogen gas, which can lead to a rapid pressure increase in a closed system.

-

Shock Sensitivity: In the solid, dry state, diazonium salts can be explosive and are sensitive to shock and friction.[10] For this reason, they are almost always prepared and used in solution.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Engineering Controls: All work with diazonium salts should be conducted in a well-ventilated fume hood.[15] A safety shield should be used, especially when working with larger quantities or attempting to isolate the solid.

-

Temperature Control: Strict temperature control is essential. Always use an ice bath to maintain the reaction temperature at 0-5°C.

Storage and Stability

If the diazonium salt is not used immediately, it should be stored as a cold aqueous solution (0-5°C) in the dark. Storage for extended periods is not recommended due to its instability. Never store diazonium salts in a dry, solid form.

Disposal of Unused Diazonium Salts and Contaminated Materials

Unreacted diazonium salts in solution should be quenched before disposal. This can be done by reacting them with a compound that readily undergoes azo coupling, such as a solution of a phenol. The resulting azo dye is generally much more stable and can be disposed of as chemical waste according to local regulations. All contaminated glassware should be rinsed with a quenching solution before washing.

Conclusion

This compound and its synonyms are valuable and highly reactive chemical intermediates with a well-established role in the synthesis of azo dyes. A thorough understanding of its nomenclature, synthesis, and reactivity is crucial for its effective and safe use. The presence of the methoxy and diphenylamine functionalities imparts specific and desirable properties to the resulting dye molecules. While its primary application remains in the dye and textile industries, the unique reactivity of the diazonium group presents opportunities for its exploration in biomedical research and drug development. Adherence to strict safety protocols is non-negotiable when working with this and other diazonium salts due to their inherent instability. This guide provides a solid foundation for researchers and scientists to confidently and safely incorporate this versatile compound into their work.

References

-

Phoenix Pharmaceuticals, Inc. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines.

-

Showa Kako Corporation. (2014, March 31). Material Safety Data Sheet. Retrieved from [Link]

-

PureSynth. (n.d.). This compound 96.0%(HPLC). Retrieved from [Link]

-

LookChem. (n.d.). Cas 49732-38-9,4-DIAZO-4'-METHOXYDIPHENYLAMINE SULFATE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Azo dyes. (n.d.). Retrieved from [Link]

-

Synthesis of novel disazo dyes and an investigation of their use in the textile industry. (n.d.). Retrieved from [Link]

-

Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2020). PMC. Retrieved from [Link]

-

Google Patents. (n.d.). UNITED STATES PATENT of FICE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Classifications, properties, recent synthesis and applications of azo dyes. (2020). PMC. Retrieved from [Link]

-

Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Abilityas an Acid-base Indicator. (2024). Mesopotamian Journal of Sciences. Retrieved from [Link]

- Google Patents. (n.d.). Direct black dye - US4255327A.

-

Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2020). PubMed. Retrieved from [Link]

-

Azo Dyes: History, Uses, and Synthesis. (2022). PSIBERG. Retrieved from [Link]

-

Basic Principles, Methods and Application of Diazotization Titration. (n.d.). Pharmaguideline. Retrieved from [Link]

- Google Patents. (n.d.). US2370500A - Direct blue azo dyes.

-

SpectraBase. (n.d.). 2-Methoxy-4-diethylamino-phenyl diazonium cation. Retrieved from [Link]

-

ACG Publications. (2023). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. Retrieved from [Link]

- Google Patents. (n.d.). WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.

-

PubChemLite. (n.d.). Benzenediazonium, 2-methoxy-4-(phenylamino)- (C13H12N3O). Retrieved from [Link]

-

ResearchGate. (n.d.). Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems. Retrieved from [Link]

- Google Patents. (n.d.). US5049238A - Method of dyeing paper utilizing trisazo dyes.

-

Synthesis and grafting of diazonium tosylates for thermoplastic electrode immunosensors. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]

-

(a) FT-IR spectra of sodium 4-(phenylamino)benzenesulfonate and HCP-SO3Na. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). DE590581C - Process for the preparation of 4-aminodiphenylamine derivatives.

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). NIH. Retrieved from [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. This compound | CAS 36305-05-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazotisation [organic-chemistry.org]

- 6. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 7. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines - Google Patents [patents.google.com]

- 10. science-revision.co.uk [science-revision.co.uk]

- 11. psiberg.com [psiberg.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US4255327A - Direct black dye - Google Patents [patents.google.com]

- 14. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. phoenixpeptide.com [phoenixpeptide.com]

Methodological & Application

Application Note: Spectrophotometric Analysis using 4-Diazo-3-methoxydiphenylamine Sulfate

This Application Note and Protocol Guide details the use of 4-Diazo-3-methoxydiphenylamine Sulfate (also known as Fast Variamine Blue B Salt ) as a chromogenic reagent for the spectrophotometric determination of phenolic and amine-containing pharmaceutical compounds.

Introduction & Principle

This compound (CAS: 36305-05-2) is a stable diazonium salt derived from Variamine Blue B. Unlike its parent redox indicator, this diazonium form acts as a powerful electrophile in azo-coupling reactions .

Core Mechanism

The determination is based on the Diazo Coupling Reaction . In alkaline media, phenolic drugs exist as phenoxide ions, which are highly activated toward electrophilic attack. The diazonium cation of the reagent attacks the electron-rich aromatic ring of the drug (typically at the ortho- or para- position) to form a highly conjugated, colored azo dye .

Reaction Scheme:

-

Ar-N₂⁺: 4-Diazo-3-methoxydiphenylamine cation.

-

Chromophore: The resulting

azo linkage extends conjugation, shifting absorption into the visible spectrum (typically 500–600 nm).

Material Specifications

Reagents

| Reagent | Specification | Role |

| This compound | >95% Purity (HPLC) | Chromogenic Coupling Agent |

| Sodium Hydroxide (NaOH) | 0.1 M – 1.0 M Aqueous | Alkalizing agent (activates phenols) |

| Sodium Carbonate (Na₂CO₃) | 10% w/v Solution | Alternative mild buffer |

| Methanol / Ethanol | HPLC Grade | Co-solvent for solubility |

| Target Analyte Standard | USP/BP Reference Standard | Calibration |

Equipment

-

Double-beam UV-Vis Spectrophotometer (1 cm matched quartz cells).

-

Thermostatic Water Bath (controlled to ±0.5°C).

-

Analytical Balance (0.01 mg precision).

Experimental Protocol

Preparation of Reagent Solutions

Standard Stock Solution (Reagent):

-

Weigh accurately 50 mg of this compound.

-

Dissolve in 100 mL of distilled water (or 10% ethanol if solubility is low).

-

Note: Prepare fresh daily. Diazonium salts are light-sensitive; store in an amber bottle.

Standard Drug Solution (100 µg/mL):

-

Weigh 10 mg of the target drug (e.g., Salbutamol Sulfate).

-

Dissolve in distilled water and dilute to 100 mL.

General Procedure for Determination

-

Aliquoting: Transfer aliquots of the drug solution (0.5 – 5.0 mL) into a series of 10 mL volumetric flasks.

-

Alkalization: Add 1.0 mL of 1 M NaOH (or 2 mL of 10% Na₂CO₃) to each flask.

-

Critical Step: The pH must be >9.0 to ensure formation of the phenoxide ion.

-

-

Coupling: Add 2.0 mL of the this compound reagent solution.

-

Reaction: Mix well and let stand at room temperature (25°C) for 10 minutes .

-

Observation: A color change (typically violet, purple, or orange) indicates dye formation.

-

-

Dilution: Make up to the mark (10 mL) with distilled water.

-

Measurement: Measure absorbance at the determined

(see Section 4) against a reagent blank.

Method Optimization & Validation

Spectral Scan (Determination of )

Before routine analysis, scan the final colored product from 400 nm to 800 nm.

-

Blank: Contains all reagents (NaOH + Diazo salt) but no drug.

-

Sample: Contains Drug + NaOH + Diazo salt.[1]

-

Result: The

is the wavelength of highest absorbance contrast between Sample and Blank.

Optimization Parameters

-

pH: Optimum coupling usually occurs between pH 9 and 11.

-

Reaction Time: Scan absorbance every 5 mins. Stability is typically achieved between 10–30 mins.

-

Reagent Excess: Use a molar ratio of at least 5:1 (Reagent:Drug) to ensure pseudo-first-order kinetics relative to the drug.

Validation Metrics (ICH Guidelines)

-

Linearity: Plot Absorbance vs. Concentration.

should be -

LOD/LOQ: Calculated as

and -

Precision: RSD < 2.0% for intra-day and inter-day replicates.

Visualizations

Diagram 1: Reaction Mechanism (Azo Coupling)

This diagram illustrates the electrophilic substitution mechanism where the diazonium ion attacks the activated phenoxide ring.

Caption: Mechanism of Azo Dye formation via electrophilic aromatic substitution between the diazonium salt and activated phenol.

Diagram 2: Method Development Workflow

A logical flow for establishing a validated protocol using this reagent.

Caption: Step-by-step workflow for developing and validating a spectrophotometric method.

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incomplete coupling; pH too low. | Increase pH using stronger base (NaOH) or buffer. |

| Unstable Color | Dye degradation by light/oxidation. | Measure immediately; protect from light; add antioxidant (e.g., sulfite) if necessary. |

| High Blank | Reagent self-coupling or oxidation. | Use fresh reagent; reduce reagent concentration. |

| Precipitation | Dye insolubility in water. | Add co-solvent (Methanol/Acetone) or surfactant (SDS). |

Safety Warning: Diazonium salts can be unstable. Avoid high temperatures (>40°C) and friction. Handle this compound with care, wearing gloves and safety goggles. Dispose of diazo waste in designated hazardous waste containers.

References

-

PureSynth Research Chemicals. Certificate of Analysis and Specification for this compound. [Link]

-

ResearchGate. Spectrophotometric Method for the Determination of Phenolic Drugs using Diazo Coupling. (General Reference for Diazo Methodology). [Link]

Sources

Application Notes: 4-Diazo-3-methoxydiphenylamine Sulfate for the Chromogenic Detection of Phenols

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Diazo-3-methoxydiphenylamine Sulfate as a chromogenic reagent for the quantitative and qualitative analysis of phenolic compounds. We will delve into the underlying chemical principles, provide detailed experimental protocols for assay development, and discuss the validation parameters necessary to ensure data integrity. This guide is designed to be a practical resource, blending theoretical knowledge with actionable laboratory instructions.

Introduction: The Principle of Azo Coupling for Phenol Detection

The quantification of phenols is a critical task in pharmaceutical quality control, environmental monitoring, and food science. Diazonium salts are a well-established class of reagents for this purpose, offering a simple and rapid spectrophotometric method. The core of this analytical technique is the azo coupling reaction, a classic electrophilic aromatic substitution.

This compound, also known as 2-Methoxy-4-(phenylamino)benzenediazonium Hydrogensulfate, is a diazonium salt that serves as an excellent chromogenic reagent.[1][2] The diazonium group (-N₂⁺) is a potent electrophile. In the presence of a phenolic compound under alkaline conditions, the diazonium salt attacks the electron-rich aromatic ring of the phenol, which is activated by the deprotonated hydroxyl group (phenoxide ion).[3][4] This reaction typically occurs at the para position relative to the hydroxyl group, unless this position is blocked, in which case coupling occurs at an available ortho position. The product of this reaction is a highly colored azo compound, characterized by the -N=N- bridge linking the two aromatic rings. The intensity of the resulting color is directly proportional to the concentration of the phenolic compound in the sample, which can be quantified using UV-Visible spectrophotometry.[5]

The primary advantage of using a diazonium salt-based method, such as with this compound, is its relative specificity for phenols, which can be an improvement over methods like the Folin-Ciocalteu assay that are also sensitive to other non-phenolic reducing substances.[1][6]

Reagent Profile: this compound

A thorough understanding of the reagent's properties is paramount for successful assay development.

| Property | Value | Source |

| Synonym | 2-Methoxy-4-(phenylamino)benzenediazonium Hydrogensulfate | [1][2] |

| CAS Number | 36305-05-2 | [1][2][6] |

| Molecular Formula | C₁₃H₁₂N₃O·HSO₄ | [1] |

| Molecular Weight | 323.32 g/mol | [1][2] |

| Appearance | Light yellow to brown powder/crystal | [7] |

| Solubility | Soluble in water | [1] |

| Storage | 2-8°C, protected from light | [6] |

| Purity | Typically >96% (HPLC) | [1] |

Safety & Handling: this compound is classified as a hazardous substance, causing skin and eye irritation.[1][8] Always handle this reagent in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal instructions.[8][9]

Experimental Workflow & Protocols

The following sections provide a step-by-step guide for the use of this compound in a typical phenol quantification assay. As with any new method, initial optimization is crucial for achieving the best performance.

General Workflow Overview

The process involves preparing the sample and standards, initiating the color-developing azo coupling reaction under controlled pH, and measuring the resulting absorbance.

Caption: General workflow for phenol quantification.

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate preparation of stock solutions is fundamental for generating reliable standard curves and achieving reproducible results. Using high-purity solvents and accurately calibrated equipment is essential.

-

Phenol Standard Stock (e.g., 1 mg/mL):

-

Accurately weigh 100 mg of high-purity phenol.

-

Dissolve in 100 mL of deionized water or an appropriate organic solvent (e.g., ethanol) in a Class A volumetric flask.

-

Note: This stock should be stored at 4°C and protected from light. Phenol is toxic and corrosive; handle with appropriate care.

-

-

This compound Reagent (e.g., 0.1% w/v):

-

Accurately weigh 10 mg of this compound.

-

Dissolve in 10 mL of deionized water.

-

Crucial Insight: Diazonium salt solutions can be unstable. It is strongly recommended to prepare this solution fresh immediately before each assay. Protect from light by wrapping the container in aluminum foil.

-

-

Alkaline Buffer (e.g., 0.5 M Sodium Carbonate, pH ~11):

-

Dissolve 5.3 g of anhydrous sodium carbonate (Na₂CO₃) in approximately 80 mL of deionized water.

-

Adjust the pH if necessary and bring the final volume to 100 mL in a volumetric flask.

-

Rationale: A strong alkaline medium is required to deprotonate the phenol to the more reactive phenoxide ion, which facilitates the electrophilic attack by the diazonium salt.[3]

-

Protocol 2: Assay Procedure & Method Optimization

Trustworthiness through Self-Validation: The following protocol is a robust starting point. However, for a specific phenolic analyte, key parameters should be optimized to ensure the method is self-validating.

-

Preparation of Standard Curve:

-

Prepare a series of dilutions from the phenol standard stock solution (e.g., 0, 5, 10, 25, 50, 100 µg/mL) in deionized water.

-

-

Assay Execution (96-well plate format):

-

Pipette 100 µL of each standard dilution and sample solution into separate wells of a clear 96-well microplate.

-

Add 50 µL of the alkaline buffer to each well and mix gently.

-

To initiate the reaction, add 25 µL of the freshly prepared this compound reagent to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes), protected from light.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader.

-

Method Optimization (The Scientist's Approach):

-

Wavelength Scan (λmax determination): For the highest concentration standard, perform a wavelength scan from 400 nm to 600 nm after color development to identify the wavelength of maximum absorbance (λmax). This λmax should be used for all subsequent measurements. While similar reagents show absorbance around 420 nm, this must be empirically verified.[1][6]

-

pH Optimization: Perform the assay using buffers of varying pH (e.g., pH 9 to 12) to determine the pH that yields the highest and most stable color signal.

-

Reaction Time Course: Measure the absorbance of a standard at several time points after adding the reagent (e.g., every 5 minutes for 1 hour) to determine the optimal incubation time where the color is fully developed and stable.

Data Analysis & Performance Characteristics

Standard Curve and Quantification

Plot the absorbance (y-axis) versus the concentration of the phenol standards (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should ideally be ≥0.99 for a reliable assay. The concentration of the unknown samples can then be calculated using this equation.

Method Validation Parameters

For use in drug development or regulated environments, the assay must be validated. The table below outlines key parameters and compares them with established methods. The values for this compound are proposed based on typical performance for this class of reagents and must be determined experimentally .

| Parameter | This compound Method | 4-Aminoantipyrine (4-AAP) Method (EPA 420.1) | Folin-Ciocalteu Method |

| Principle | Diazo Coupling Reaction | Oxidative Coupling | Reduction of Phosphomolybdate-Phosphotungstate |

| Limit of Detection (LOD) | To be determined (Est. 0.05 - 0.2 mg/L) | ~0.005 mg/L (with extraction) | ~1 mg/L |

| Limit of Quantitation (LOQ) | To be determined (Est. 0.15 - 0.6 mg/L) | ~0.017 mg/L (inferred from LOD) | ~3 mg/L |

| Linearity Range | Analyte-dependent, to be determined | Analyte-dependent (e.g., 0.02 - 0.5 mg/L for phenol) | 5 - 100 mg/L (Gallic Acid Equiv.) |

| Specificity | High for phenols; some variation between different phenolic structures. | Reacts with many substituted phenols, but not para-substituted ones. | Low; reacts with many reducing substances.[6] |

| Interferences | Aromatic amines may interfere. Strong oxidizing/reducing agents. | Aromatic amines, sulfur compounds. | Sugars, ascorbic acid, proteins, sulfites.[6] |

Mechanistic Visualization

The core of the assay is the electrophilic aromatic substitution reaction between the diazonium salt and the phenol.

Caption: Azo coupling reaction mechanism.

Note: The DOT script above is a logical representation due to limitations in rendering complex chemical structures. The reaction involves the electrophilic diazonium ion (Ar-N₂⁺) attacking the electron-rich phenoxide ring to form the colored azo product (Ar-N=N-Ph-OH).

Conclusion